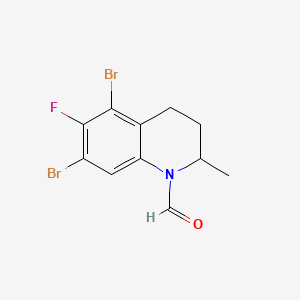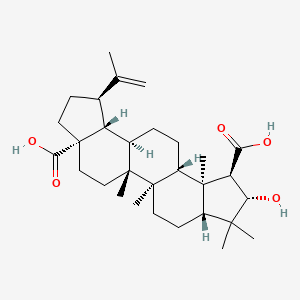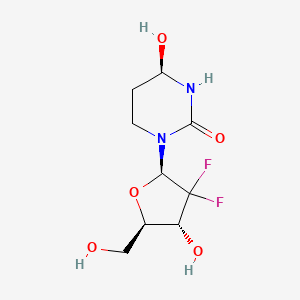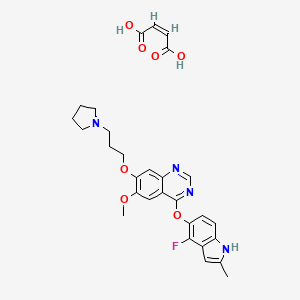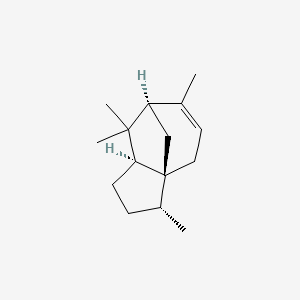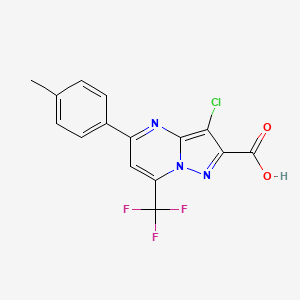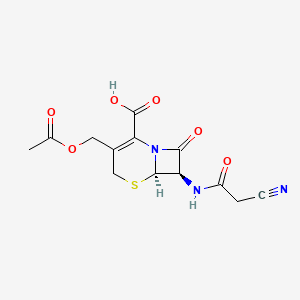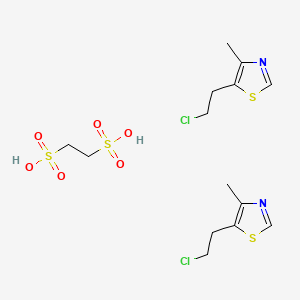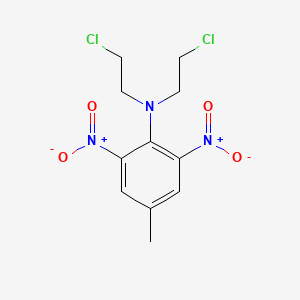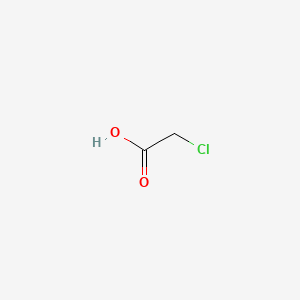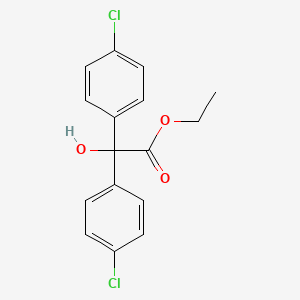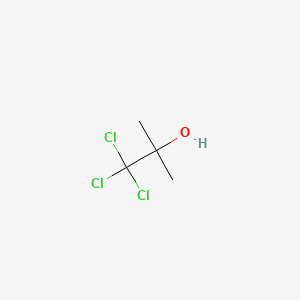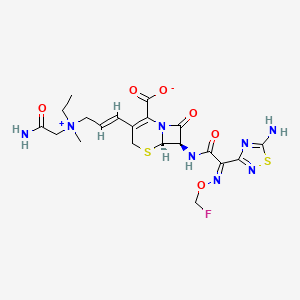
Cefluprenam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefluprenam is a fourth-generation cephalosporin antibiotic. It is known for its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. This compound was patented in 2008 by the now-defunct Cubist Pharmaceuticals and has shown high efficacy in treating bacterial pneumonia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cefluprenam involves multiple steps, starting with the preparation of the core cephalosporin structure. The key steps include:
Formation of the β-lactam ring: This is achieved through cyclization reactions involving appropriate precursors.
Introduction of side chains: The side chains at positions 3 and 7 of the cephalosporin nucleus are introduced through various chemical reactions, including acylation and alkylation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Fermentation: Production of the core cephalosporin structure through microbial fermentation.
Chemical modification: Introduction of specific side chains to enhance antibacterial activity.
Purification: Multiple stages of purification to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Cefluprenam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
Cefluprenam has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying cephalosporin chemistry and developing new derivatives.
Biology: Investigated for its antibacterial properties and mechanisms of action.
Medicine: Used in clinical studies to evaluate its efficacy in treating bacterial infections, particularly respiratory tract infections.
Industry: Employed in the development of new antibacterial agents and formulations
Mechanism of Action
Cefluprenam exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. By binding to these proteins, this compound disrupts cell wall synthesis, leading to bacterial cell lysis and death .
Comparison with Similar Compounds
Cefluprenam is unique among cephalosporins due to its broad-spectrum activity and high efficacy against resistant bacterial strains. Similar compounds include:
Cefozopran: Another fourth-generation cephalosporin with similar antibacterial activity.
Ceftazidime: A third-generation cephalosporin with a slightly different spectrum of activity.
Cefepime: A fourth-generation cephalosporin with broad-spectrum activity but different pharmacokinetic properties
This compound stands out due to its specific side chains and enhanced activity against certain resistant bacteria .
Properties
CAS No. |
116853-25-9 |
|---|---|
Molecular Formula |
C20H25FN8O6S2 |
Molecular Weight |
556.6 g/mol |
IUPAC Name |
(6R,7R)-3-[(E)-3-[(2-amino-2-oxoethyl)-ethyl-methylazaniumyl]prop-1-enyl]-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(fluoromethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C20H25FN8O6S2/c1-3-29(2,7-11(22)30)6-4-5-10-8-36-18-13(17(32)28(18)14(10)19(33)34)24-16(31)12(26-35-9-21)15-25-20(23)37-27-15/h4-5,13,18H,3,6-9H2,1-2H3,(H5-,22,23,24,25,27,30,31,33,34)/b5-4+,26-12+/t13-,18-,29?/m1/s1 |
InChI Key |
XAKKNLNAJBNLPC-IZFDQIGVSA-N |
SMILES |
CC[N+](C)(CC=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCF)C3=NSC(=N3)N)SC1)C(=O)[O-])CC(=O)N |
Isomeric SMILES |
CC[N+](C)(C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OCF)/C3=NSC(=N3)N)SC1)C(=O)[O-])CC(=O)N |
Canonical SMILES |
CC[N+](C)(CC=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCF)C3=NSC(=N3)N)SC1)C(=O)[O-])CC(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7-(2-(5-amino-1,2,4-thiadiazol-3-yl)-2-fluoromethoxyiminoacetoamido)-3-(3-carbamoylmethylethylmethylammonio-1-propenyl)-8-oxo-5-thia-1-azabicyclo(4,2,0)oct-2-ene-2-carboxylate cefluprenam E 1077 E-1077 E1077 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


